molecular formula C21H26ClN3 B5066600 (4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine

(4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine

Cat. No.: B5066600
M. Wt: 355.9 g/mol
InChI Key: BHVFPAVVNWPJJI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazines are often used in the synthesis of polymers, resins, plasticizers, corrosion inhibitors, and functional fluids. They also have a range of uses in the medical field due to their range of potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by various functional group interconversions and coupling reactions. The exact synthetic route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms. The propenyl group is a carbon chain with a carbon-carbon double bond, and the phenyl group is a six-membered carbon ring. The presence of the chlorophenyl group indicates the presence of a chlorine atom attached to a phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation. The carbon-carbon double bond in the propenyl group could undergo addition reactions, and the aromatic ring in the phenyl group might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the piperazine ring might increase the compound’s solubility in water, while the presence of the phenyl group might increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for various neurotransmitter receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

Properties

IUPAC Name

4-[(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3/c1-23(2)20-9-5-18(6-10-20)4-3-13-24-14-16-25(17-15-24)21-11-7-19(22)8-12-21/h3-12H,13-17H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVFPAVVNWPJJI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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